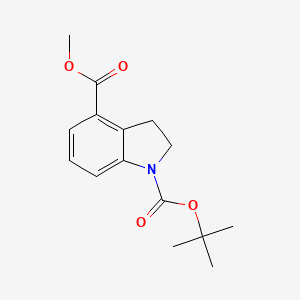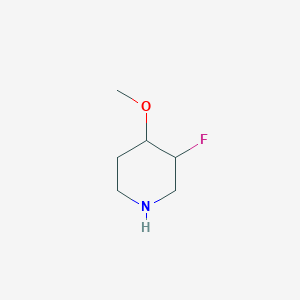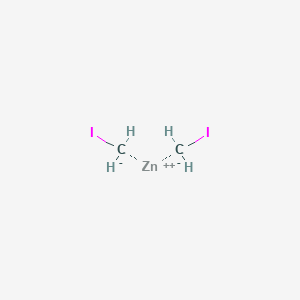
Bis(iodomethyl)ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Bis(iodomethyl)zinc can be synthesized by reacting diiodomethane with zinc metal in the presence of a copper catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
CH2I2+Zn→ICH2ZnI
Ultrasonication can be used to increase the rate of formation of the active zinc species .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale, ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Bis(iodomethyl)zinc primarily undergoes cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives. This reaction is a type of substitution reaction where the zinc carbenoid intermediate is formed.
Common Reagents and Conditions
The common reagents used in reactions with this compound include alkenes and diiodomethane. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound are cyclopropane derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
Bis(iodomethyl)zinc is widely used in scientific research due to its role in the Simmons–Smith reaction. Its applications include:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those containing cyclopropane rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals that require cyclopropane intermediates.
作用机制
The mechanism of action of bis(iodomethyl)zinc involves the formation of a zinc carbenoid intermediate. This intermediate reacts with alkenes to form cyclopropane rings. The reaction proceeds through a concerted mechanism where the zinc carbenoid transfers a methylene group to the alkene, forming the cyclopropane product .
相似化合物的比较
Similar Compounds
Iodomethylzinc iodide: Another zinc carbenoid used in the Simmons–Smith reaction.
Diethylzinc: An organozinc compound used in various organic synthesis reactions.
Uniqueness
Bis(iodomethyl)zinc is unique due to its high reactivity and specificity in forming cyclopropane rings. Its ability to form stable zinc carbenoid intermediates makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc compounds.
属性
分子式 |
C2H4I2Zn |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
zinc;iodomethane |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
InChI 键 |
WEKISHNHYNINFX-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)
![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
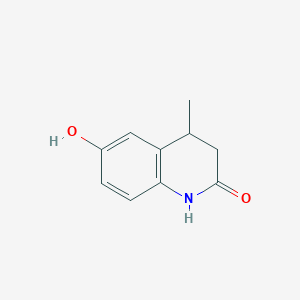
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
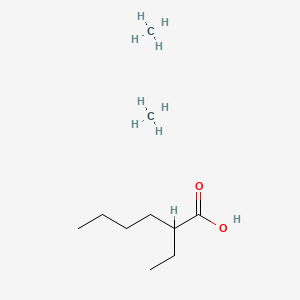

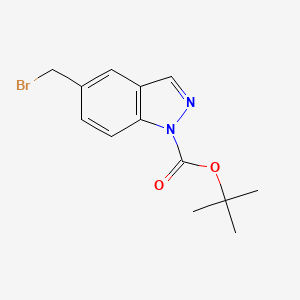
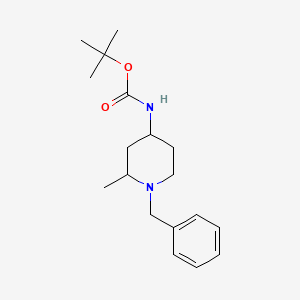
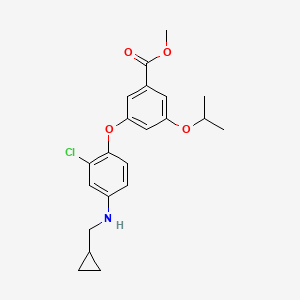
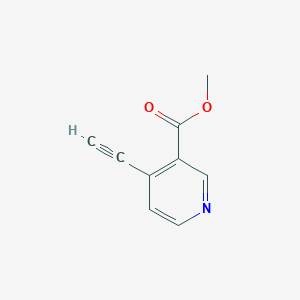
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
